1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine
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Overview
Description
1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine is a complex organic compound that features a combination of bromine, chlorine, and ethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine typically involves multiple steps:
Bromination: The starting material, 2-ethoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Etherification: The brominated product is then reacted with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate to form the benzyl ether.
Amination: The resulting compound is subjected to amination using methanamine hydrochloride under controlled conditions to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl ring and ethoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Carboxylic acids or quinones.
Reduction Products: Alcohols or amines.
Scientific Research Applications
1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar halogenated phenyl rings.
4-Chloromethcathinone: A stimulant drug with a chlorinated phenyl ring.
Uniqueness: 1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine is unique due to its specific combination of bromine, chlorine, and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[2-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO2.ClH/c1-2-20-15-7-12(9-19)13(17)8-16(15)21-10-11-5-3-4-6-14(11)18;/h3-8H,2,9-10,19H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHUXBOKWGYGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CN)Br)OCC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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